6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione: Fundamental Properties, Mechanistic Synthesis, and Applications in Neuropharmacology
6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione: Fundamental Properties, Mechanistic Synthesis, and Applications in Neuropharmacology
Executive Summary
The compound 6-chloro-1,2,4-triazine-3,5(2H,4H)-dione (often referred to as 6-chloro-6-azauracil) is a highly specialized heterocyclic synthon. Topologically, the 1,2,4-triazine core mimics the pyrimidine ring of native nucleobases, with the C6 position of the triazine corresponding to the C5 position of uracil. The strategic placement of a chlorine atom at this position introduces critical electron-withdrawing and lipophilic properties. In drug development, this compound serves as the foundational building block for synthesizing 6-azawillardiine analogs—potent and highly selective agonists for homomeric human AMPA and kainate (GluR) receptors.
This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its regioselective synthetic workflows, and its pharmacological utility.
Physicochemical and Structural Profiling
The structural integrity of 6-chloro-1,2,4-triazine-3,5(2H,4H)-dione is defined by its conjugated π -system and the presence of two distinct hydrogen-bond-donating nitrogen atoms (N2 and N4). The electron-withdrawing nature of the C6-chlorine atom selectively increases the acidity of the N2 proton, a feature that is mechanistically exploited during N-alkylation[1].
Table 1: Fundamental Quantitative Properties
| Property | Value | Structural Significance |
| IUPAC Name | 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione | Defines the heterocyclic core and oxidation state. |
| Common Synonym | 6-Chloro-6-azauracil | Highlights its role as a pyrimidine antimetabolite analog. |
| Molecular Formula | C 3 H 2 ClN 3 O 2 | - |
| Molecular Weight | 147.52 g/mol | Low molecular weight ideal for fragment-based drug design. |
| H-Bond Donors | 2 (N2-H, N4-H) | Critical for receptor cleft anchoring (e.g., GluR5 binding). |
| H-Bond Acceptors | 4 (N1, C3=O, C5=O, Cl) | Facilitates extensive hydration and allosteric interactions. |
| Regioselectivity | N2 > N4 (Nucleophilicity) | C6-Cl inductively stabilizes the N2 anion during deprotonation. |
Mechanistic Workflow: Synthesis of Azawillardiine Analogs
The primary application of 6-chloro-1,2,4-triazine-3,5(2H,4H)-dione is its conversion into neuropharmacological probes via N-alkylation. The reaction utilizes a highly strained β -lactone—(S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one—as the alkylating agent.
Fig 1: Regioselective N-alkylation workflow of 6-chloro-1,2,4-triazine-3,5(2H,4H)-dione.
Experimental Protocol: Regioselective N-Alkylation
This protocol is engineered as a self-validating system. The stoichiometry is deliberately unbalanced to prevent the degradation of sensitive intermediates.
Materials:
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6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione (47.0 mmol, ~3.0 eq)
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Sodium hydride (NaH), 60% dispersion in mineral oil (24.0 mmol, ~1.5 eq)
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(S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one (16.1 mmol, 1.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF) (100 mL)
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Trifluoroacetic acid (TFA) (40 mL)
Step-by-Step Methodology:
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Preparation of the Nucleophilic Salt (Base Activation):
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Action: Charge a flame-dried flask with 6-chloro-1,2,4-triazine-3,5(2H,4H)-dione (6.94 g, 47.0 mmol) and dissolve in 100 mL of dry DMF under an argon atmosphere. Cool the solution to 0 °C.
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Action: Carefully add the 60% NaH suspension (0.9 g, 24.0 mmol) in portions.
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Causality & Validation: The stoichiometry here is critical. By using 24.0 mmol of NaH against 47.0 mmol of the triazine, exactly 24.0 mmol of the triazinyl sodium salt is generated, leaving 23.0 mmol of the triazine in its neutral state. This excess neutral triazine acts as an in situ buffer. If a 1:1 ratio of base to electrophile were used, trace amounts of unreacted strong base could trigger the premature polymerization or degradation of the highly strained β -lactone added in the next step.
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Ring-Opening Alkylation:
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Action: Add the oxetan-2-one derivative (3.00 g, 16.1 mmol) to the buffered solution. Allow the mixture to warm to room temperature and stir until complete consumption of the oxetane is observed via TLC.
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Causality & Validation: The N2 nitrogen of the triazinyl salt acts as a nucleophile, attacking the unsubstituted γ -carbon of the oxetane ring. The 1.5x excess of the nucleophilic salt (24.0 mmol salt vs 16.1 mmol oxetane) ensures pseudo-first-order kinetics, driving the bimolecular nucleophilic substitution (S N 2) to absolute completion without risking dialkylation.
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Boc-Deprotection:
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Action: Concentrate the mixture under reduced pressure, isolate the crude intermediate, and dissolve it in 40 mL of neat TFA. Stir at room temperature for 1 hour.
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Causality & Validation: TFA provides the exact acidic threshold required to hydrolyze the tert-butoxycarbonyl (Boc) protecting group, liberating the primary amine as a trifluoroacetate salt without cleaving the newly formed N-alkyl bond or degrading the triazine core.
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Amphoteric Purification:
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Action: Evaporate the TFA, dissolve the residue in water, and load it onto a Dowex 50WX8-400 ion-exchange column. Elute with water followed by 1 M aqueous pyridine. Crystallize the product from water.
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Causality & Validation: The final product, (S)-2-(2-amino-2-carboxyethyl)-6-chloro-1,2,4-triazine-3,5-dione, is a zwitterionic amino acid. Standard silica gel chromatography is ineffective due to irreversible polar retention. Cation-exchange chromatography selectively captures the protonated amine, washing away neutral/acidic impurities, while the pyridine gradient safely elutes the pure zwitterion (Yield: ~52%, off-white solid).
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Pharmacological Application: AMPA and Kainate Receptor Modulation
The synthesized 6-chloro-azawillardiine derivatives are highly selective neuropharmacological tools. The C6-chlorine atom (corresponding to the C5 position of uracil) perfectly occupies a lipophilic pocket within the ligand-binding domain of homomeric hGluR1/hGluR2 (AMPA) and hGluR5 (Kainate) receptors.
Fig 2: Mechanism of AMPA/Kainate receptor activation by 6-chloro-azawillardiine analogs.
The presence of the electron-withdrawing chlorine atom not only increases the lipophilicity of the ligand but also fine-tunes the hydrogen-bonding strength of the N4-H proton, leading to a tighter induction of the receptor's "clamshell" closure mechanism. This translates to prolonged ion channel opening and robust excitatory postsynaptic potentials (EPSPs), making it an invaluable asset for mapping glutamatergic pathways in the central nervous system.
References
- Synthesis of Willardiine and 6-Azawillardiine Analogs: Pharmacological Characterization on Cloned Homomeric Human AMPA and Kainate Receptor Subtypes | Journal of Medicinal Chemistry - ACS Public
- 1,2,4-Triazine-3,5(2H,4H)-dione - PubChem.
